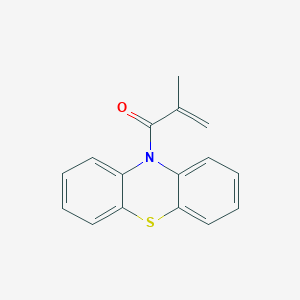
2-Methyl-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This compound is characterized by its unique structure, which includes a phenothiazine core with a methyl and prop-2-en-1-one substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one typically involves the reaction of 10H-phenothiazine with appropriate alkylating agents. One common method includes the use of 2-bromo-1-phenylethanone as an alkylating agent in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an inert solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced phenothiazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex phenothiazine derivatives.
Medicine: Explored for its potential use as an antipsychotic and antihistaminic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, thereby exerting antipsychotic effects. Additionally, they can inhibit histamine receptors, providing antihistaminic effects. The compound may also interact with other cellular pathways, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Promethazine: An antihistaminic agent with a similar phenothiazine core.
Chlorpromazine: An antipsychotic drug with structural similarities.
Thioridazine: Another antipsychotic agent with a phenothiazine backbone.
Uniqueness
2-Methyl-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methyl and prop-2-en-1-one groups differentiate it from other phenothiazine derivatives, potentially leading to unique pharmacological profiles and applications.
Eigenschaften
CAS-Nummer |
64339-55-5 |
|---|---|
Molekularformel |
C16H13NOS |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
2-methyl-1-phenothiazin-10-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H13NOS/c1-11(2)16(18)17-12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)17/h3-10H,1H2,2H3 |
InChI-Schlüssel |
OUCLBFLBKVPYOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


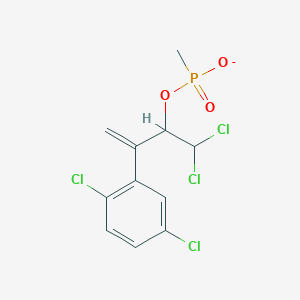
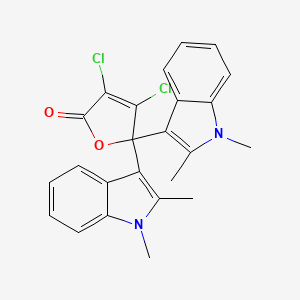
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)

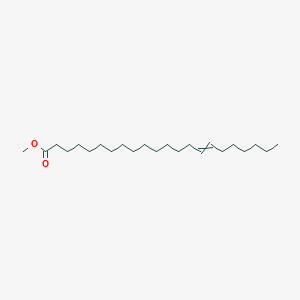
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)


![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)


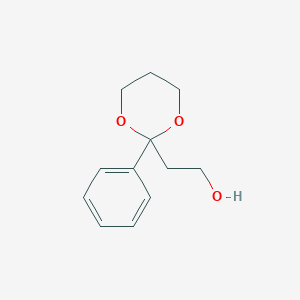

![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
